4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine
Overview
Description
4-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl class of chemicals. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 3’-position, and an amine group at the 2-position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a strong acid, while the methyl group can be introduced using methyl iodide and a base.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with a halogenated biphenyl intermediate.
Industrial Production Methods: Industrial production of 4-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups (if present) on the biphenyl structure, converting them to amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed in substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated biphenyls and other substituted derivatives.
Scientific Research Applications
4-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methoxybiphenyl: Similar structure but lacks the methyl and amine groups.
3-Methylbiphenyl: Similar structure but lacks the methoxy and amine groups.
2-Aminobiphenyl: Similar structure but lacks the methoxy and methyl groups.
Uniqueness: 4-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine is unique due to the presence of all three functional groups (methoxy, methyl, and amine) on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methoxy-2-(3-methylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-11(8-10)13-7-6-12(16-2)9-14(13)15/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGRGUSMRXIIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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